

An In-depth Technical Guide to the Basic Chemical Properties of Perlolyrine

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Compound of Interest

Compound Name: *Perlolyrin*

Cat. No.: *B1214776*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Perlolyrine is a naturally occurring β -carboline alkaloid found in a variety of plant species, including *Codonopsis pilosula*, and has also been identified in the mycelium of some fungi.^[1] As a member of the harmala alkaloid class of compounds, **Perlolyrine** has garnered interest within the scientific community for its potential biological activities, including anti-inflammatory, anticancer, and melanogenesis-inhibiting properties. This technical guide provides a comprehensive overview of the fundamental chemical properties of **Perlolyrine**, detailed experimental protocols for its study, and visual representations of its potential signaling pathways to support further research and development.

Core Chemical Properties

The fundamental chemical and physical properties of **Perlolyrine** are summarized in the tables below, providing a consolidated reference for researchers.

Identification and Structural Details

| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | [5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]methanol | [1][2] |
| Synonyms | Perlolyrin, Substance YS, Yellow substance YS, Tribulusterine | [2] |
| CAS Number | 29700-20-7 | [1][2] |
| Molecular Formula | C ₁₆ H ₁₂ N ₂ O ₂ | [2] |
| SMILES | <chem>OCC1=CC=C(O1)C2=NC=CC3=C2NC4=CC=CC=C43</chem> | [3] |
| InChI Key | KFUCYPGCMLPUMT-UHFFFAOYSA-N | [2] |

Physicochemical Properties

| Property | Value | Source |
|---------------------------|---------------------------------|-----------|
| Molecular Weight | 264.28 g/mol | [1][2][4] |
| Appearance | Solid | [1][2] |
| Melting Point | 179-181 °C (in Ethanol), 183 °C | [4][5][6] |
| Boiling Point (Predicted) | 533.9 ± 45.0 °C | [5][7] |
| pKa (Predicted) | 13.85 ± 0.10 | [5][7] |
| XLogP3 | 2.2 | [4] |

Solubility Data

| Solvent | Solubility | Source |
|-------------------|------------|--------|
| DMSO | Soluble | [8] |
| Chloroform | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| Acetone | Soluble | [8] |
| Water (Predicted) | 0.089 g/L | [3] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of **Perlolyrine**.

Isolation and Purification from *Codonopsis pilosula*

This protocol is adapted from general methods for isolating alkaloids and other secondary metabolites from plant materials.

Objective: To isolate and purify **Perlolyrine** from the dried roots of *Codonopsis pilosula*.

Materials:

- Dried and powdered roots of *Codonopsis pilosula*
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- n-Hexane
- Chloroform (CHCl₃)
- Ammonia solution (NH₄OH)

- Hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

Procedure:

- Extraction:
 - Macerate 1 kg of powdered *Codonopsis pilosula* roots with 5 L of methanol at room temperature for 72 hours.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
- Acid-Base Partitioning:
 - Suspend the crude extract in 500 mL of 2% HCl.
 - Partition the acidic solution with n-hexane (3 x 500 mL) to remove non-polar compounds. Discard the n-hexane layers.
 - Basify the aqueous layer to pH 9-10 with concentrated NH_4OH .
 - Extract the basified solution with ethyl acetate (3 x 500 mL).
 - Combine the ethyl acetate layers, dry over anhydrous Na_2SO_4 , and evaporate to dryness to yield the crude alkaloid fraction.
- Column Chromatography:

- Adsorb the crude alkaloid fraction onto a small amount of silica gel.
- Pack a silica gel column (e.g., 5 cm diameter, 50 cm length) with a slurry of silica gel in chloroform.
- Load the adsorbed sample onto the top of the column.
- Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% CHCl_3 and gradually increasing the polarity with MeOH).
- Collect fractions (e.g., 20 mL each) and monitor by TLC using a suitable mobile phase (e.g., CHCl_3 :MeOH, 95:5) and UV visualization.
- Purification:
 - Combine fractions containing the compound of interest (identified by comparison with a standard if available, or by further analytical methods).
 - Recrystallize the combined fractions from a suitable solvent system (e.g., ethanol) to obtain pure **Perlolyrine**.
- Characterization:
 - Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (^1H and ^{13}C), Mass Spectrometry, and IR spectroscopy.

In Vitro Melanogenesis Inhibition Assay

This protocol describes a method to assess the inhibitory effect of **Perlolyrine** on melanin production in B16F10 melanoma cells.

Objective: To determine the dose-dependent effect of **Perlolyrine** on melanogenesis in a cell-based assay.

Materials:

- B16F10 mouse melanoma cells

- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- α -Melanocyte-Stimulating Hormone (α -MSH)
- **Perlolyrine**
- Kojic acid (positive control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Dimethyl sulfoxide (DMSO)
- Sodium hydroxide (NaOH)
- Phosphate-Buffered Saline (PBS)
- 96-well plates
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Culture:
 - Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Viability Assay (MTT Assay):
 - Seed cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of **Perlolyrine** (e.g., 1, 5, 10, 25, 50 μ M) for 48 hours.

- After incubation, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
- Melanin Content Assay:
 - Seed cells in a 24-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
 - Treat the cells with various non-toxic concentrations of **Perlolyrine** and 100 nM α -MSH for 72 hours. Use kojic acid as a positive control.
 - After treatment, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
 - Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
 - Normalize the melanin content to the total protein content determined by a BCA protein assay.

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol outlines a method to evaluate the anti-inflammatory potential of **Perlolyrine** by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Objective: To assess the ability of **Perlolyrine** to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

- RAW 264.7 murine macrophage cells
- DMEM
- FBS

- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS)
- **Perlolyrine**
- Dexamethasone (positive control)
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO_2) standard solution
- 96-well plates
- CO_2 incubator
- Microplate reader

Procedure:

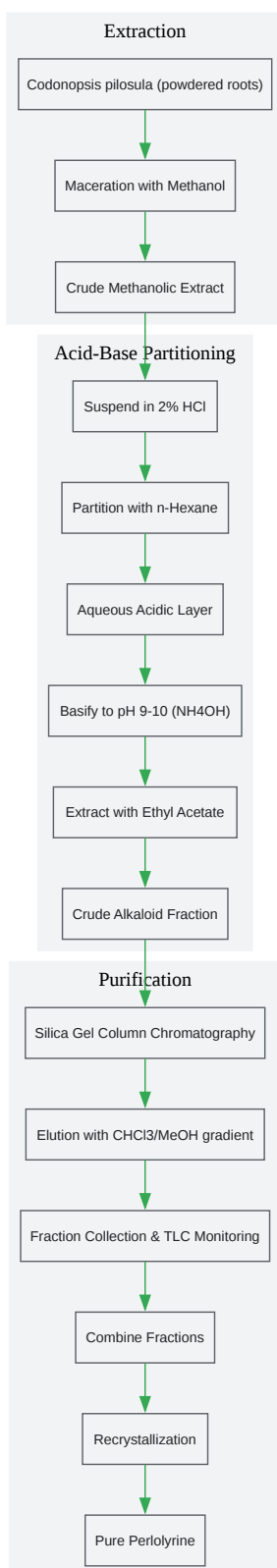
- Cell Culture:
 - Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO_2 incubator.
- Nitric Oxide Production Assay:
 - Seed cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere for 24 hours.
 - Pre-treat the cells with various concentrations of **Perlolyrine** for 1 hour.
 - Stimulate the cells with 1 $\mu\text{g/mL}$ of LPS for 24 hours. Include a positive control with dexamethasone.
 - After incubation, collect 100 μL of the cell culture supernatant from each well.

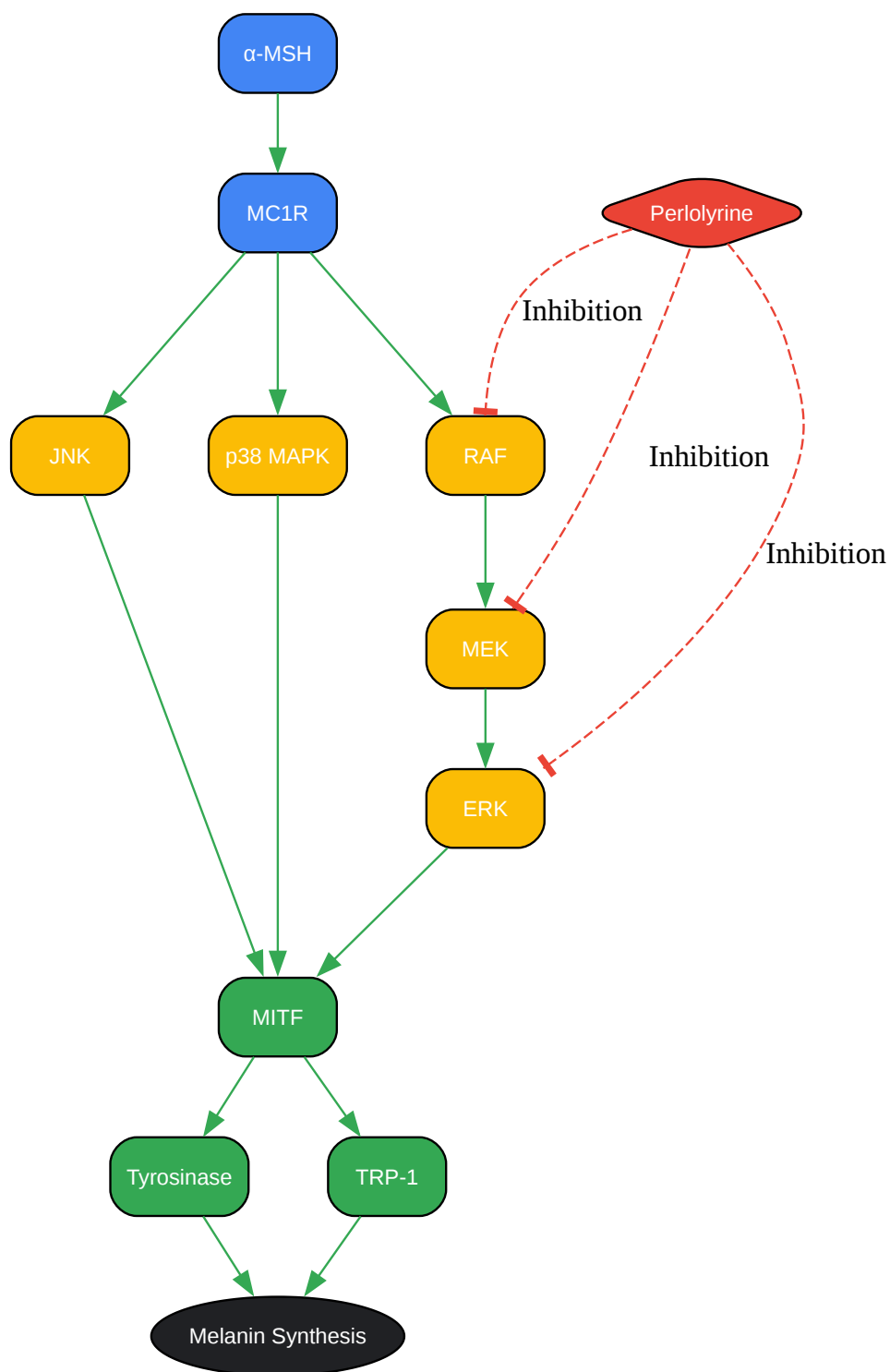
- Add 100 μL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration by comparing the absorbance with a standard curve of NaNO_2 .

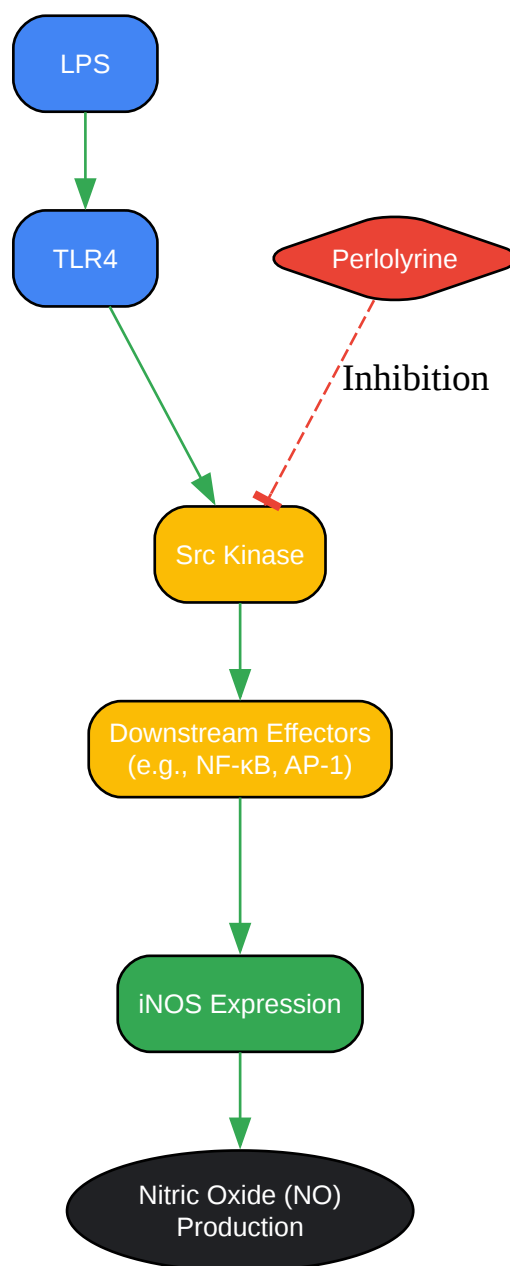
Signaling Pathways and Mechanisms of Action

The biological effects of **Perlolyrine** are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the potential mechanisms of action.

Proposed Workflow for Isolation of Perlolyrine







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References

- 1. psychedelicreview.com [psychedelicreview.com]
- 2. [Perlolyrine | C16H12N2O2 | CID 160179 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Perlolyrine (HMDB0030327) [hmdb.ca]
- 4. echemi.com [echemi.com]
- 5. [perlolyrine CAS#: 29700-20-7](#) [m.chemicalbook.com]
- 6. Showing Compound Perlolyrine (FDB002170) - FooDB [foodb.ca]
- 7. [perlolyrine | 29700-20-7](#) [chemicalbook.com]
- 8. [Perlolyrine | CAS:29700-20-7 | Manufacturer ChemFaces](#) [chemfaces.com]
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